Methyl nonadecanoate
Description
Contextualization of Long-Chain Fatty Acid Methyl Esters in Advanced Biological Systems Research
Long-chain fatty acid methyl esters (FAMEs) are a class of molecules central to various fields of advanced biological systems research. FAMEs are typically produced through the transesterification of lipids, such as vegetable oils or animal fats, where a simple alcohol like methanol (B129727) reacts with the fat to produce methyl esters and glycerol. researchgate.net This process is fundamental not only in industrial applications, such as the production of biodiesel, but also in analytical chemistry for the characterization of fatty acid profiles in biological samples. researchgate.net
In biological research, the analysis of FAMEs provides a window into the metabolic state of an organism or cell system. Very long-chain fatty acids (VLCFAs), which can be analyzed as their methyl ester derivatives, are crucial components of cellular membranes and signaling molecules. researchgate.netnih.gov For instance, studies on transesterified palm oil have identified FAMEs with carbon chains up to C32, highlighting the diversity of these molecules in both natural and processed biological materials. researchgate.netnih.gov The investigation of these FAMEs, including both even and odd-numbered carbon chains, helps researchers understand lipid metabolism and its alterations in various physiological and pathological conditions. nih.gov
Furthermore, the structural characteristics of fatty acids, such as chain length and branching, significantly influence their physical and biological properties. Research into the self-assembly of long-chain fatty acids has shown that branched-chain fatty acids form distinct nanometer-sized domains in monolayers, a behavior not observed with their straight-chain counterparts. rsc.org This has implications for understanding the structure and function of biological membranes where such fatty acids are present. The study of FAMEs, therefore, provides a critical toolset for exploring the complex world of lipidomics and its role in biological systems.
Overview of Methyl Nonadecanoate's Significance in Contemporary Scientific Inquiry
Methyl nonadecanoate (B1228766), the methyl ester of nonadecanoic acid, is a saturated fatty acid with a 19-carbon chain. nih.gov Its primary significance in modern scientific research lies in its application as an internal standard for quantitative analysis, particularly in gas chromatography (GC). sigmaaldrich.comscientificlabs.iechemicalbook.comfishersci.no Because fatty acids with an odd number of carbon atoms are relatively uncommon in most biological samples of plant and animal origin, this compound serves as an ideal benchmark against which other fatty acid methyl esters can be accurately measured. chromforum.org
This application is crucial in diverse research areas. For example, it has been employed as an internal standard in the gas chromatography-mass spectrometry (GC-MS) analysis of fatty acids. sigmaaldrich.comscientificlabs.ie Specific research applications include its use to quantify FAMEs in studies of ginseng extract and in the analysis of triacylglycerol molecular species by high-performance liquid chromatography. sigmaaldrich.comscientificlabs.iechemicalbook.com In the field of biofuel analysis, standard methods for determining the ester content of biodiesel, such as EN14103, recommend using this compound as an internal standard, especially for biodiesel derived from sources like bovine tallow (B1178427) which may contain other, more common, odd-chain fatty acids. nih.govbiocrick.com
Beyond its role as an analytical standard, some research points to potential biological activities of this compound and its parent compound, nonadecanoic acid. Studies have suggested it may have antisickling activity, which could be relevant in research related to sickle cell anemia. chemicalbook.com Additionally, it has been noted as a possible antitumor and anticlastogenic agent. abcam.com Nonadecanoic acid has also been shown to inhibit the proliferation of certain cancer cells. chemicalbook.com These preliminary findings suggest that the role of this compound in scientific inquiry may extend beyond the analytical laboratory into therapeutic research.
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C₂₀H₄₀O₂ | nih.govsigmaaldrich.comabcam.comlarodan.com |
| Molecular Weight | 312.53 g/mol | nih.govsigmaaldrich.comlarodan.commedchemexpress.com |
| CAS Number | 1731-94-8 | nih.govsigmaaldrich.comabcam.comlarodan.com |
| Appearance | White, waxy solid | chemicalbook.com |
| Melting Point | 37-40 °C | sigmaaldrich.comsigmaaldrich.com |
| Solubility | Insoluble in water; soluble in alcohol and ether | chemicalbook.com |
| IUPAC Name | This compound | nih.govabcam.com |
Table 2: Research Applications of this compound
| Application Area | Specific Use | Analytical Technique(s) | Source(s) |
| Analytical Chemistry | Internal standard for FAME quantification | Gas Chromatography (GC), GC-Flame Ionization Detector (GC-FID), GC-Mass Spectrometry (GC-MS) | sigmaaldrich.comscientificlabs.iefishersci.nonih.govbiocrick.com |
| Food Science/Natural Products | Internal standard for studying ginseng extract | Gas chromatography coupled with electron spin resonance spectrophotometry | sigmaaldrich.comscientificlabs.iechemicalbook.com |
| Lipidomics | Internal standard for separation of triacylglycerols | High-Performance Liquid Chromatography (HPLC) | sigmaaldrich.comscientificlabs.iechemicalbook.com |
| Biofuel Analysis | Internal standard for determining ester content in biodiesel (especially from bovine tallow) | EN 14103 method (GC) | nih.govbiocrick.commedchemexpress.com |
| Biomedical Research | Investigated for potential antisickling activity | Not specified | chemicalbook.com |
| Cancer Research | Investigated as a possible antitumor and anticlastogenic agent | Not specified | abcam.com |
Structure
2D Structure
Properties
IUPAC Name |
methyl nonadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-2/h3-19H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDXAHSJUDUZLDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40169524 | |
| Record name | Methyl nonadecan-1-oate | |
| Source | EPA DSSTox | |
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Molecular Weight |
312.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Sigma-Aldrich MSDS] | |
| Record name | Nonadecanoic acid methyl ester | |
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CAS No. |
1731-94-8 | |
| Record name | Methyl nonadecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1731-94-8 | |
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| Record name | Methyl nonadecan-1-oate | |
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| Record name | Methyl nonadecan-1-oate | |
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| Record name | Methyl nonadecan-1-oate | |
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| Record name | METHYL NONADECAN-1-OATE | |
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Occurrence and Biogenesis of Methyl Nonadecanoate
Biosynthetic Pathways and Precursors
The formation of methyl nonadecanoate (B1228766) is a direct result of the esterification of its fatty acid precursor.
The direct biochemical precursor to methyl nonadecanoate is nonadecanoic acid (C19:0), a saturated fatty acid containing a 19-carbon chain. nih.govoup.com The biosynthesis of this compound, therefore, involves the attachment of a methyl group to the carboxyl group of nonadecanoic acid. The presence of nonadecanoic acid is the prerequisite for the formation of its corresponding methyl ester within a biological system. For example, the attraction of the insect Aulacophora foveicollis to nonadecanoic acid in a plant's surface wax highlights the biological relevance of this precursor. cambridge.org
The esterification of a fatty acid to a fatty acid methyl ester is an enzymatically catalyzed reaction. This process is typically facilitated by enzymes known as lipases or specific acyltransferases. core.ac.uk In this reaction, the carboxyl group of the fatty acid (nonadecanoic acid) is reacted with a methyl donor, most commonly S-adenosyl-L-methionine (SAM) in many biological systems, or with methanol (B129727) in enzymatic synthesis processes. Lipases, such as those from fungi like Thermomyces lanuginosus and Candida antarctica, are widely recognized for their ability to catalyze the esterification of free fatty acids to produce FAMEs. core.ac.uk This enzymatic process is the fundamental mechanism by which nonadecanoic acid is converted into this compound.
Advanced Analytical Methodologies for Methyl Nonadecanoate Profiling
Chromatographic Techniques for Separation and Quantification in Research
Chromatographic methods are essential for separating and quantifying methyl nonadecanoate (B1228766) within complex samples. Gas chromatography (GC) is the predominant technique for FAME analysis due to its high separation efficiency internationaloliveoil.orgsciepub.com. High-Performance Liquid Chromatography (HPLC) is also utilized, particularly for separating lipid classes before FAME analysis colostate.edunih.gov.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Lipid Analysis
GC-MS is a powerful technique for the identification and quantification of FAMEs, including methyl nonadecanoate. It combines the separation capabilities of GC with the identification power of mass spectrometry researchgate.net. FAMEs are separated based on their boiling points and interactions with the stationary phase in the GC column, and the eluting compounds are then detected and identified by the mass spectrometer based on their mass-to-charge ratio fragmentation patterns scioninstruments.com. This compound can be identified by comparing its mass spectrum and retention time to those of authentic standards or spectral libraries researchgate.net. GC-MS is used for determining the chemical composition of this compound and for detecting trace amounts of the compound in various samples biosynth.com. It has been applied in forensic purposes due to the stability of this compound biosynth.com. GC-MS analysis has also been used to determine the biochemical composition and molecular weight distribution of this compound in fungal biomass biosynth.com.
Gas Chromatography-Flame Ionization Detection (GC-FID) Principles and Methodological Enhancements
GC-FID is a widely used and reliable technique for the quantitative analysis of FAMEs sciepub.comscielo.brmdpi.com. The Flame Ionization Detector (FID) responds to combustible organic compounds, producing a signal proportional to the mass of carbon atoms entering the detector scioninstruments.com. This makes it suitable for quantifying FAMEs, where the response is generally proportional to the carbon number sciepub.com. This compound is frequently used as an internal standard in GC-FID analysis of fatty acids and FAMEs to improve the accuracy and reproducibility of quantification scientificlabs.iesigmaaldrich.comscielo.brmdpi.comlgcstandards.com. The use of an internal standard like this compound helps to compensate for variations in sample preparation, injection volume, and detector response scientificlabs.ie.
Methodological enhancements in GC-FID for FAME analysis include optimizing column selection (e.g., highly polar capillary columns like SP™-2560 or Elite-2560) for efficient separation of complex FAME mixtures, including cis/trans isomers s4science.atsigmaaldrich.com. Fast GC principles, involving reduced column length, internal diameter, and film thickness, along with optimized carrier gas flow, can significantly reduce analysis times while maintaining sufficient resolution sigmaaldrich.com. Temperature programming is also crucial for resolving FAMEs with different chain lengths and degrees of unsaturation s4science.at.
This compound has been specifically used as an internal standard in GC-FID methods for quantifying fatty acids in various matrices, including fish and biodiesel scielo.brmdpi.com. While methyl heptadecanoate (C17:0) was initially used as an internal standard in biodiesel analysis (EN 14103 standard), this compound (C19:0) was introduced as a substitute in 2011 because C17:0 is naturally present in some feedstocks like tallow (B1178427) scielo.br. However, the close retention times of this compound, methyl linoleate (B1235992) (C18:2), and methyl linolenate (C18:3) can sometimes lead to resolution issues scielo.br.
An example of GC-FID conditions for this compound analysis includes using a DB-5 column (30 m, 0.25 mm ID) with a temperature program starting at 120 °C, increasing to 320 °C, and an injector temperature of 320 °C lgcstandards.com.
High-Performance Liquid Chromatography (HPLC) in Complex Lipid Mixture Analysis
While GC is the primary technique for FAME analysis, HPLC is valuable for separating intact lipid classes before derivatization and GC analysis colostate.edunih.gov. HPLC can separate lipids based on their polarity, allowing for the isolation of specific lipid classes (e.g., triglycerides, phospholipids) from which FAMEs can then be generated and analyzed by GC colostate.edu. This hyphenated approach (HPLC-GC) provides a more detailed understanding of the fatty acid composition within different lipid classes colostate.edunih.gov.
This compound can also be analyzed directly by HPLC and has been used as an internal standard in HPLC methods, such as those employing silver ion mode for separating molecular species of triacylglycerols scientificlabs.iesigmaaldrich.com. Silver ion chromatography, which can be performed using HPLC, separates compounds based on the number and configuration of their double bonds gerli.com.
Rigorous Sample Preparation and Derivatization Strategies for this compound
Effective sample preparation and derivatization are critical steps before chromatographic analysis of this compound and other FAMEs. Lipids must be extracted from the sample matrix, and esterified fatty acids need to be converted into methyl esters to enhance their volatility and suitability for GC analysis sigmaaldrich.coms4science.at.
Hydrolysis and Transmethylation Procedures for Fatty Acid Methyl Ester (FAME) Generation
The generation of FAMEs from complex lipids typically involves hydrolysis and transmethylation (also known as methanolysis) s4science.ataiche.org. Hydrolysis cleaves fatty acids from their parent lipids (e.g., triglycerides, phospholipids), yielding free fatty acids. Transmethylation then converts these free fatty acids and any directly esterifiable lipids into methyl esters by reaction with methanol (B129727) sigmaaldrich.comgerli.com. This process can be carried out on isolated lipids or directly on dried tissue samples gerli.com.
Acid-Catalyzed Derivatization Methodologies (e.g., Methanolic HCl, Boron Trifluoride)
Data Table: Comparison of Acid-Catalyzed Derivatization Methods for FAME Generation
| Method | Catalyst | Typical Conditions | Advantages | Disadvantages | Reference |
| Methanolic HCl | HCl in methanol | Heating (e.g., 80-100 °C) | Effective for various lipid classes, relatively clean | Potential for degradation of PUFAs at high temp | spandidos-publications.comgerli.comnih.govuliege.be |
| Boron Trifluoride | BF3 in methanol | Heating (e.g., boiling water bath) | Shorter reaction times | Hazardous reagent, may be insufficient for some lipids | gerli.comnih.govthermofisher.com |
Application as an Internal Standard in Quantitative Academic Research Analyses
This compound is widely used as an internal standard (IS) in quantitative analytical methods, particularly in gas chromatography, to improve the accuracy and precision of measurements. An internal standard is a known amount of a compound added to samples and standards to correct for variations in extraction efficiency, instrument variability, and solvent evaporation during analysis. nrel.gov
This compound is a recognized internal standard for determining the fatty acid methyl ester (FAME) content of biodiesel. bioscience.co.ukmedchemexpress.comchemsrc.commedchemexpress.com It has been included as an internal standard in standards like EN 14103, which is used for quantifying ester content in biodiesel. nih.govscielo.brresearchgate.net However, the presence of this compound or overlapping peaks in some biodiesel feedstocks, such as bovine tallow methyl esters (BTME), can affect its efficiency as an internal standard in certain applications. nih.govscielo.br This has led to the investigation of alternative internal standards in some cases. nih.govscielo.br
This compound plays an essential role as an internal standard in lipidomics and metabolomics studies for the accurate quantification of fatty acids and other metabolites. nih.govresearchgate.net In these studies, it is added to biological samples, such as plasma or plant tissues, before extraction and derivatization to allow for the calculation of analyte concentrations. nih.govresearchgate.net Its use helps to account for variations throughout the entire analytical process, from sample preparation to chromatographic analysis. nrel.gov
The use of this compound as an internal standard is integral to method validation and quality assurance in analytical chemistry, particularly for methods involving the quantification of fatty acids and FAMEs by GC. Method validation assesses parameters such as selectivity, linearity, precision, accuracy, and sensitivity. researchgate.netmdpi.comnih.govpreprints.org
Selectivity is demonstrated by showing that the internal standard does not interfere with the peaks of the target analytes. mdpi.comappconnect.in Linearity is evaluated by preparing calibration curves using known concentrations of analytes and a constant amount of the internal standard, and assessing the linear relationship between the analyte/internal standard peak area ratio and the analyte concentration. preprints.orgappconnect.in Precision, including repeatability and intermediate precision, is assessed by analyzing replicate samples spiked with the internal standard. nrel.govresearchgate.netpreprints.org The internal standard helps to ensure the reliability and reproducibility of the quantitative results obtained from chromatographic analysis. nih.govbenchchem.comnih.govresearchgate.netnrel.gov
Biological and Biomedical Research Insights
Role in Cellular Metabolism and Lipidomics Research
As a lipid molecule, methyl nonadecanoate's primary role in a biological context is intertwined with the complex network of lipid metabolism. Its identity as an odd-chain fatty acid ester makes it a subject of interest in understanding metabolic pathways that handle such molecules.
Integration within Lipid Metabolic Pathways
Methyl nonadecanoate (B1228766) is the methyl ester of nonadecanoic acid, a 19-carbon saturated fatty acid. In cellular metabolism, the metabolism of fatty acids is a central process for energy production and the synthesis of essential structural molecules. Fatty acid methyl esters (FAMEs) like this compound are key components in these processes. The metabolism of lipids involves numerous pathways, including the synthesis and breakdown of triglycerides, phospholipids, and cholesterol, all of which are crucial for maintaining cellular homeostasis. nih.gov
The reprogramming of lipid metabolism is a critical factor in the development and progression of various diseases, including cancer. nih.gov Oncogenic signaling pathways can significantly alter lipid metabolism to support rapid cell growth and proliferation. nih.gov The study of how specific fatty acid esters are processed can provide insight into these alterations. S-adenosylmethionine (SAM) is a universal methyl donor for the methylation of various molecules, including lipids, which underscores the intricate relationship between methylation cycles and lipid metabolism. nih.gov
Lipidomic Signatures in Investigational Health and Disease States
Lipidomics, the large-scale study of lipids in biological systems, has become an indispensable tool for discovering disease biomarkers and understanding pathophysiology. nih.govcreative-proteomics.com In this field, this compound serves a crucial function, not as an endogenous biomarker itself, but as an ideal internal standard for analytical quantification. cpachem.com Its low natural abundance in most biological samples ensures that its addition to a sample for analysis does not interfere with the measurement of endogenous lipids. cpachem.com
The use of analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) is central to lipidomics. creative-proteomics.com These methods allow for the detailed profiling of hundreds to thousands of lipid species, creating a "lipidomic signature." Dysregulation of lipid metabolism is a known hallmark of numerous diseases, including cancer, cardiovascular disease, and metabolic disorders. nih.govmountsinaiexposomics.org By comparing the lipidomic signatures of healthy individuals to those with a disease, researchers can identify specific lipids or lipid pathways that are altered. For instance, studies in non-alcoholic fatty liver disease (NAFLD) have utilized lipidomics to characterize changes in lipid composition in liver tissue and plasma, revealing shifts in phosphatidylcholines and polyunsaturated fatty acids. mdpi.com Similarly, comprehensive lipidomics studies have identified pre-diagnostic lipid changes that may contribute to liver cancer initiation, offering potential new biomarkers for risk assessment. mountsinaiexposomics.org
Table 1: Application of Lipidomics in Disease Research
| Disease Area | Investigational Goal | Common Lipid Classes Analyzed | Role of Internal Standards (like this compound) |
|---|---|---|---|
| Oncology | Identify early diagnostic biomarkers and understand metabolic reprogramming. mountsinaiexposomics.org | Phospholipids, Sphingolipids, Triglycerides. nih.gov | Ensures accurate quantification of lipid changes between cancerous and healthy tissues. |
| Cardiovascular Disease | Discover biomarkers for conditions like atherosclerosis and understand lipid-driven pathology. nih.gov | Ceramides, Phosphatidylcholines, Cholesteryl Esters. nih.gov | Critical for precise measurement in large cohort studies to validate potential biomarkers. nih.gov |
| Metabolic Disorders (e.g., NAFLD) | Elucidate mechanisms of lipid accumulation and identify non-invasive biomarkers. mdpi.com | Triglycerides, Diglycerides, Free Fatty Acids. mdpi.com | Allows for reliable comparison of lipid profiles across different stages of disease severity. |
| Neuropsychiatric Disorders | Understand the role of lipid dysregulation in diseases like Alzheimer's. nih.gov | Plasmalogens, Sulfatides, Gangliosides. nih.gov | Facilitates accurate measurement of subtle but significant lipid alterations in brain tissue or cerebrospinal fluid. |
Investigational Biological Activities
Beyond its utility as a research tool, this compound and related fatty acid esters have been investigated for their own biological effects. Research in this area is still developing, with most studies focusing on general activities of fatty acid methyl esters or on more common esters.
Exploration of Antimicrobial Properties
The antimicrobial properties of fatty acid methyl esters (FAMEs) have been a subject of scientific inquiry. Extracts from various plants containing a mixture of FAMEs have demonstrated antibacterial and antifungal activities. nih.gov For example, a FAME extract from the plant Salicornia brachiata showed significant antimicrobial effects. nih.gov Other studies have focused on specific FAMEs, such as hexadecanoic acid methyl ester (methyl palmitate), which has been identified as an active component in clove extract with inhibitory effects against multidrug-resistant bacteria. nih.govresearchgate.net The proposed mechanism for the antibacterial action of fatty acids often involves the disruption of the bacterial cell membrane integrity. researchgate.net While the broader class of FAMEs shows promise, specific studies isolating and testing the antimicrobial activity of pure this compound are limited.
Research into Anti-inflammatory Effects
Inflammation is a key process in many diseases, and compounds that can modulate it are of great therapeutic interest. Research has shown that certain fatty acid esters possess anti-inflammatory properties. For instance, methyl palmitate and ethyl palmitate have been demonstrated to reduce edema and levels of pro-inflammatory mediators like prostaglandin (B15479496) E2, tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in various rat models of inflammation. nih.gov These compounds were also found to decrease the expression of the key inflammatory transcription factor NF-κB. nih.gov Similarly, other natural compounds like methyl gallate have shown anti-inflammatory effects by inhibiting neutrophil recruitment and the production of multiple inflammatory mediators. nih.gov While these findings are promising for the class of methyl esters, direct and specific research into the anti-inflammatory effects of this compound is not yet extensively documented in the current literature.
Studies on Antitumor and Anticlastogenic Potential
One of the most significant areas of investigation for this compound is its potential as an anticancer and genome-stabilizing agent. It has been described as a possible antitumor and anticlastogenic compound. Anticlastogenic agents are substances that can protect DNA from damage and prevent chromosome aberrations caused by mutagens.
A key study investigated the anticlastogenic effects of a range of fatty acid methyl esters against the mutagen busulfan (B1668071) in hamster bone marrow cells. nih.gov The results showed that while short-chain fatty acid esters had no effect, esters from lauric acid (C12) up to nonadecanoic acid (C19) significantly reduced the frequency of chromosomal damage. nih.gov This protective effect was observed at doses of 100 mg/kg and lower, suggesting a potent genomic-stabilizing activity for this compound. nih.gov The study noted that this anticlastogenic effect was largely independent of whether the fatty acid was saturated or unsaturated, or even- or odd-numbered, up to the C19 length. nih.gov
In terms of direct antitumor activity, research has pointed towards the cytotoxic effects of certain fatty acids and their esters on cancer cells. Nonadecanoic acid, the parent acid of this compound, has been shown to inhibit the proliferation of HL-60 human promyelocytic leukemia cells. While specific IC50 values for this compound on various cell lines are not consistently reported across publicly available literature, the activity of its parent acid and related compounds suggests a potential mechanism involving the modulation of cell signaling pathways that control apoptosis and the cell cycle.
Table 2: Investigational Antitumor and Anticlastogenic Research on this compound and Related Compounds
| Compound/Agent | Research Focus | Model System | Key Findings |
|---|---|---|---|
| This compound (C19:0) | Anticlastogenic Activity | Chinese hamster bone-marrow cells | Reduced the rate of chromosome aberrations induced by busulfan. nih.gov |
| Nonadecanoic acid | Cytotoxic Activity | HL-60 (Human promyelocytic leukemia) cells | Demonstrated inhibition of cancer cell proliferation. |
| Decanoic Acid | Anti-Tumor Effects | Hepatocellular Carcinoma (HCC) cells and mouse model | Suppressed tumor growth and metastasis by inhibiting the HGF/c-Met signaling pathway. researchgate.net |
| Various Fatty Acid Methyl Esters (C12 to C19) | Anticlastogenic Activity | Chinese hamster bone-marrow cells | Consistently reduced mutagen-induced chromosome damage. nih.gov |
Modulation of Cellular Signaling Pathways
As a fatty acid methyl ester (FAME), this compound is closely related to the components of cellular lipid networks. wikipedia.org The fatty acid composition of cell membranes is a critical determinant of their physical properties and the function of embedded proteins. The incorporation of nonadecanoic acid, the parent fatty acid of this compound, into cellular membranes can influence membrane-dependent signaling events. nih.govwikipedia.org
The enzymatic synthesis of FAMEs, such as this compound, has been observed in rat lung membranes, where S-adenosylmethionine serves as a methyl donor to free fatty acids. nih.gov This suggests a potential for endogenous production and integration into cellular lipid pools. The presence of FAMEs has been detected in human plasma, and their levels have been correlated with liver function, indicating their involvement in systemic metabolic processes. nih.gov
Cellular signaling pathways are profoundly influenced by their spatial organization within membranes. nih.gov The precise positioning of signaling proteins, often directed by protein-lipid interactions, is essential for effective signal transduction. nih.gov For example, the PI3K-AKT signaling pathway, a central regulator of cell growth and metabolism, can stimulate the synthesis of new lipids. nih.gov AKT can directly phosphorylate and activate ATP citrate (B86180) lyase (ACLY), boosting the production of cytosolic acetyl-CoA, a precursor for fatty acid synthesis. nih.gov This highlights the intricate link between signaling pathways and lipid metabolism, a domain where this compound and its parent fatty acid could play a modulatory role.
The influence of fatty acids and their derivatives extends to broader signaling cascades that regulate fundamental cellular activities. The metabolic pathways of fatty acids are intertwined with major signaling networks, including those governed by AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptors (PPARs).
AMPK, a key sensor of cellular energy status, is often activated by fatty acids and can, in turn, regulate lipid metabolism. nih.govmdpi.com For instance, studies on other fatty acids have shown that AMPK activation can suppress lipogenic processes. nih.gov Some natural compounds have been found to attenuate lipid accumulation and inflammation in hepatocytes by modulating the AMPK/NF-κB signaling pathway. mdpi.com
Furthermore, fatty acids and their derivatives can act as ligands for PPARs, which are nuclear receptors that control the transcription of genes involved in lipid and glucose homeostasis. mdpi.com The activation of PPARα, for example, promotes lipid oxidation. mdpi.com The parent compound, nonadecanoic acid, has been shown to inhibit the proliferation of certain cancer cells, suggesting an influence on cell cycle regulation and signaling pathways that govern cell growth. caymanchem.comresearchgate.net The integration of nonadecanoic acid into cellular lipids and its potential metabolism could therefore impact a wide array of signaling events crucial for maintaining cellular homeostasis.
| Signaling Pathway/Process | Potential Role of Fatty Acids/Derivatives | Example/Outcome | Reference |
|---|---|---|---|
| Lipid Synthesis (PI3K-AKT Pathway) | AKT activation enhances the activity of ACLY, a key enzyme in generating precursors for fatty acid synthesis. | Increased production of cytosolic acetyl-CoA for sterol and fatty acid synthesis. | nih.gov |
| Energy Homeostasis (AMPK Pathway) | Fatty acids can activate AMPK. | AMPK activation can lead to the suppression of lipogenic processes and reduction in lipid amounts. | nih.govmdpi.com |
| Gene Transcription (PPARs) | Fatty acids can act as ligands for PPAR nuclear receptors. | Activation of PPARα promotes the expression of genes involved in lipid oxidation. | mdpi.com |
| Cell Proliferation | Nonadecanoic acid can inhibit cancer cell proliferation. | Demonstrated inhibition of HL-60 cancer cell growth. | caymanchem.com |
Ecological and Environmental Research Perspectives
Contribution to Microbial Community Dynamics and Structure Analysis
The analysis of phospholipid fatty acids (PLFAs) and total fatty acid methyl esters (FAMEs) are powerful techniques to characterize the composition of microbial communities in various environments. These methods rely on the principle that different microbial groups have distinct fatty acid profiles.
While not a primary biomarker itself, the analysis of fatty acids, including nonadecanoic acid (the precursor to methyl nonadecanoate), provides a window into the microbial world. Specific types of fatty acids are known to be more prevalent in certain microbial groups, allowing researchers to infer the relative abundance of these groups in an environmental sample.
Gram-Positive Bacteria: These bacteria are often characterized by a higher proportion of branched-chain fatty acids, particularly iso- and anteiso-branched forms. researchgate.net The presence of straight-chain saturated fatty acids like nonadecanoic acid is common across many bacterial and eukaryotic organisms. nih.gov
Gram-Negative Bacteria: This group is typically distinguished by the presence of monounsaturated and cyclopropane (B1198618) fatty acids. researchgate.net Some studies have even identified cyclopropane derivatives of nonadecanoic acid, such as 19:0 cyclo, as a marker for certain Gram-negative bacteria.
Fungi: Fungi, particularly saprotrophic and ectomycorrhizal fungi, are often identified by the presence of the polyunsaturated fatty acid 18:2ω6,9. biorxiv.orgbiorxiv.org Arbuscular mycorrhizal fungi (AMF) are indicated by the fatty acid 16:1ω5. oup.com While nonadecanoic acid is a fungal metabolite, it is not considered a primary biomarker for fungi in the way that specific polyunsaturated fatty acids are. nih.gov
The general distribution of fatty acid types as microbial biomarkers is summarized in the table below.
| Microbial Group | Predominant Fatty Acid Biomarkers |
| Gram-Positive Bacteria | Branched-chain fatty acids (iso- and anteiso-), Saturated fatty acids |
| Gram-Negative Bacteria | Monounsaturated fatty acids, Cyclopropane fatty acids |
| Fungi | Polyunsaturated fatty acids (e.g., 18:2ω6,9), 16:1ω5 (for AMF) |
In soil microbial ecology, the analysis of fatty acid profiles is a cornerstone for assessing microbial community structure and biomass. Methyl nonadecanoate (B1228766) plays a critical role in this process as an internal standard. frontiersin.org During PLFA analysis, a known quantity of this compound is added to the sample extract. By comparing the signal of the other fatty acids to that of the internal standard, researchers can accurately quantify their concentrations.
Phytoremediation is an environmental cleanup technology that utilizes plants to remove, degrade, or stabilize contaminants from soil and water. researchgate.netresearchgate.net Recent research has explored the use of plants in conjunction with beneficial bacteria to enhance the remediation process. In a study investigating the metabolites produced by mung bean (Vigna radiata) during bacterial-assisted phytoremediation of heavy metal-polluted soil, nonadecanoic acid was identified as one of the compounds present in the plant tissues.
The detection of nonadecanoic acid in plants undergoing phytoremediation suggests its potential involvement in the complex interactions between the plant, the associated microbes, and the contaminants. The following table presents a selection of metabolites, including nonadecanoic acid, that were identified in Vigna radiata during phytoremediation of lead-contaminated soil.
| Retention Time (min) | Compound Name | Molecular Formula | Relative Abundance (%) |
| 35.35 | Nonadecanoic acid | C19H38O2 | 1.74 |
| 33.36 | Picolinamide | C6H6N2O2 | 3.32 |
| 30.23 | Hexadecanoic acid, methyl ester | C17H34O2 | 3.11 |
| 33.53 | 6-octadecenoic acid, methyl ester | C19H36O2 | 12.87 |
| 30.23 | Pentadecanoic acid | C17H34O2 | 8.68 |
Data adapted from a study on metabolites in Vigna radiata during phytoremediation.
Interplay with Environmental Stressors and Adaptation Research
Organisms have developed intricate mechanisms to cope with environmental stress, and changes in cellular fatty acid composition are a key aspect of these adaptive responses.
Plants and microorganisms alter their lipid metabolism in response to a variety of stressors, including temperature fluctuations, salinity, and exposure to toxic substances. frontiersin.orgnih.gov While direct studies on the response of this compound to environmental stressors are limited, the broader context of fatty acid modulation provides valuable insights. For example, some bacteria respond to chemical stress by altering the ratio of branched-chain to straight-chain fatty acids in their cell membranes. nih.gov As a straight-chain fatty acid, nonadecanoic acid is part of the pool of lipids that can be modulated to maintain membrane fluidity and integrity under stressful conditions.
The ability of microorganisms to adapt to harsh environments is crucial for their survival. nih.gov These adaptations can involve genetic changes as well as physiological adjustments, such as modifying the composition of their cell membranes. davidcwhite.org For instance, in response to the presence of toxic fatty acids like decanoic acid, some bacteria increase the proportion of branched-chain fatty acids, which is thought to make the cell membrane more rigid and less permeable to the toxic substance. nih.gov This indicates that the regulation of straight-chain fatty acids like nonadecanoic acid is an integral part of the cellular toolkit for stress adaptation. The ability to modify the fatty acid profile allows organisms to fine-tune their cellular membranes to withstand the challenges posed by a changing environment.
Implications for Biogeochemical Cycles and Sustainable Technologies
The study of long-chain fatty acids and their esters, such as this compound, offers significant insights into ecological processes and the development of sustainable technologies. This section explores the role of this compound in the cycling of fatty acids within various ecosystems and its contributions to the fields of biodegradable materials and green chemistry.
Fatty Acid Cycling in Diverse Ecosystems
This compound is the methyl ester of nonadecanoic acid, a saturated fatty acid containing 19 carbon atoms. nih.govebi.ac.uk While less common than its even-chained counterparts, nonadecanoic acid and its derivatives are integral components of fatty acid cycles in a variety of terrestrial and aquatic environments. They originate from both natural and anthropogenic sources and are subject to microbial metabolism, playing a role in the transfer of carbon and energy through ecosystems.
Nonadecanoic acid has been identified in a diverse range of organisms, including bacteria, fungi, plants, and animals. nih.govhmdb.ca It is a known metabolite in fungi and can be of plant or bacterial origin. ebi.ac.uk For instance, it has been reported in organisms such as the potato (Solanum tuberosum) and bacteria of the genus Streptomyces. nih.gov In the insect world, nonadecanoic acid is a major component of the defensive secretions of the termite Rhinotermes marginalis. hmdb.cawikipedia.org Its presence in animal fats and vegetable oils, though often in small quantities, further demonstrates its distribution in the biosphere. wikipedia.orgthegoodscentscompany.com
The cycling of fatty acid methyl esters (FAMEs), including this compound, is largely driven by microbial activity. arcjournals.org Microorganisms possess enzymes like lipases that hydrolyze these esters, breaking them down into a free fatty acid (nonadecanoic acid) and methanol (B129727). arcjournals.orglyellcollection.org The resulting fatty acid can then be further metabolized through pathways such as β-oxidation. lyellcollection.org This biodegradability is crucial for the natural attenuation of FAMEs in soil and groundwater. lyellcollection.org Studies have shown that FAMEs are generally readily biodegradable under both aerobic and anaerobic conditions. lyellcollection.org For example, research on domestic wastewater has shown that bacteria like Lysinibacillus sphaericus can effectively degrade a wide range of fatty acids, highlighting the potential for bioremediation of fat and oil-contaminated sites. arcjournals.orgarcjournals.org Nonadecanoic acid is also a known intermediate in the biodegradation of n-icosane, a 20-carbon alkane. nih.govebi.ac.uk
Table 1: Documented Occurrence of Nonadecanoic Acid in Various Organisms and Environments
| Category | Organism/Environment | Role/Significance | Citations |
|---|---|---|---|
| Bacteria | Streptomyces sp. | Metabolite | nih.gov |
| Lysinibacillus sphaericus | Degrades fatty acids in wastewater | arcjournals.orgarcjournals.org | |
| Fungi | General | Fungal metabolite | ebi.ac.uk |
| Ganoderma lucidum (Reishi Mushroom) | Found in spores, studied for anti-tumor activity | thegoodscentscompany.com | |
| Plants | Solanum tuberosum (Potato) | Reported presence | nih.gov |
| Vegetable Oils | Component of fats and oils | wikipedia.org | |
| Insects | Rhinotermes marginalis (Termite) | Major constituent of defensive secretion | hmdb.cawikipedia.org |
| Environments | Domestic Wastewater | Anthropogenic source, subject to biodegradation | arcjournals.orgarcjournals.org |
| Soil and Groundwater | Natural attenuation via microbial degradation | lyellcollection.org |
Contributions to Biodegradable Materials and Green Chemistry Research
The chemical properties and biodegradability of this compound and other fatty acid methyl esters make them significant in the context of sustainable technologies, particularly in the development of biodegradable materials and the advancement of green chemistry.
FAMEs are the primary constituents of biodiesel, a renewable and more biodegradable alternative to petroleum-based diesel. lyellcollection.org The degradation of FAMEs in environments like soil, groundwater, and seawater is a key area of research. lyellcollection.orgumn.edu Studies comparing the biodegradability of FAMEs with petroleum diesel have shown that FAMEs generally degrade more rapidly. lyellcollection.org For instance, under optimal conditions with activated sludge as an inoculum, 60-100% of soybean and rapeseed methyl esters were mineralized to carbon dioxide within 21-28 days. lyellcollection.org The process typically begins with the de-esterification of the FAME molecule to yield a free fatty acid and methanol. lyellcollection.org
This compound serves a critical role in the quality control of biodiesel. Due to its stability and distinct chromatographic signature, it is often used as an internal standard for the gas chromatography (GC) analysis of biodiesel. biocrick.commedchemexpress.com This analysis is essential for quantifying the ester content, which verifies the efficiency of the transesterification reaction and ensures the purity of the final product. biocrick.com Its use is particularly important for biodiesel derived from sources like bovine tallow (B1178427), where other common standards may naturally occur in the sample. biocrick.com
In the broader field of green chemistry, which aims to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances, FAMEs are of considerable interest. researchgate.netrsc.org The production of biodiesel from renewable feedstocks like vegetable oils, animal fats, or even waste grease is a prime example of green chemistry principles in action. arcjournals.org Furthermore, research into novel applications of fatty acid esters continues to expand. For example, this compound has been used as a starting material in the synthesis of new urea (B33335) and amide compounds to investigate their self-assembly and surface properties, which could lead to the development of new "green" materials and surfactants. biocrick.comthegoodscentscompany.com
Table 2: Research Findings on the Biodegradation of Fatty Acid Methyl Esters (FAMEs)
| Study Type | Inoculum | Substrate | Biodegradation Rate/Extent | Timeframe | Citations |
|---|---|---|---|---|---|
| Oxygen Uptake | Sewage Sludge | Soybean & Rapeseed Methyl Esters | 60-100% mineralization | 21-28 days | lyellcollection.org |
| Oxygen Uptake | Activated Sludge | Rapeseed Methyl Esters | 60.8% biodegraded | 28 days | lyellcollection.org |
| Oxygen Uptake | Groundwater | Rapeseed FAME | 19% biodegraded | 28 days | lyellcollection.org |
| Manometric Respirometry (OECD 301F) | Sewage Effluent | C16-18 & C16-18 unsatd. Triesters | 86% biodegraded | 28 days | epa.gov |
| CO2 Evolution (OECD 301B) | Domestic Activated Sludge | C6-18 Triesters | 62.9% biodegraded | 28 days | epa.gov |
Synthetic Approaches and Derivatization for Advanced Applications
Chemical Synthesis Pathways for Methyl Nonadecanoate (B1228766) Research Production
Chemical synthesis of methyl nonadecanoate primarily involves the esterification of nonadecanoic acid or the transesterification of lipids containing nonadecanoic acid moieties.
Esterification of Nonadecanoic Acid with Methanol (B129727)
A common method for synthesizing this compound is the esterification of nonadecanoic acid with methanol. smolecule.comsmolecule.com This reaction typically occurs in the presence of an acid catalyst. smolecule.comsmolecule.com Nonadecanoic acid is a saturated fatty acid with a 19-carbon chain. wikipedia.orgfishersci.canih.gov The reaction involves the condensation of the carboxyl group (-COOH) of nonadecanoic acid with the hydroxyl group (-OH) of methanol, forming an ester linkage and releasing water.
Transesterification Processes for Methyl Ester Generation
Transesterification is another significant pathway for generating this compound, particularly from triglycerides or other fatty acids that contain nonadecanoic acid. smolecule.comsmolecule.com This process involves reacting the lipid source with methanol to produce methyl esters. smolecule.comsmolecule.com Transesterification is a key reaction in the production of biodiesel, which consists of fatty acid methyl esters. utp.edu.my This method can be catalyzed by various substances, including homogeneous acid or base catalysts. semanticscholar.org
Biocatalytic Synthesis for Targeted Research Applications
Biocatalytic methods, particularly those employing lipases, offer an alternative approach for synthesizing this compound. smolecule.com Enzymatic methods can provide high specificity and yield in the synthesis of fatty acid methyl esters. smolecule.com Lipases are enzymes that catalyze the hydrolysis of fats and oils, but they can also catalyze the reverse reaction, esterification or transesterification, under appropriate conditions. mdpi.comacs.org Research has explored the use of immobilized lipases for the synthesis of methyl esters from various lipid sources and methanol. mdpi.comresearchgate.net
Q & A
Q. What methodological considerations are critical when using methyl nonadecanoate as an internal standard in lipid quantification?
this compound is widely employed as an internal standard in lipidomics due to its absence in most biological samples. Key considerations include:
- Spiking Protocol : Precisely calibrate the amount added to avoid saturation or under-detection. Studies suggest an optimal range of ≤16 nmol/g for phospholipid fatty acid (PLFA) analysis to maximize detection efficiency .
- Extraction Compatibility : Use solvent systems like chloroform-methanol-water (e.g., Bligh-Dyer method) to ensure co-extraction with target lipids while minimizing matrix interference .
- Instrument Calibration : Validate GC-MS or GC-TOF-MS parameters (e.g., ionization efficiency, retention time) using this compound-specific response curves .
Q. How can researchers efficiently extract this compound from complex biological matrices?
The Bligh-Dyer method is a gold standard for lipid extraction:
- Homogenize samples in chloroform:methanol (2:1 v/v) to form a monophasic system.
- Add chloroform and water to induce phase separation; this compound partitions into the chloroform layer.
- Purify the extract via solvent evaporation under nitrogen to prevent degradation .
- Note: Adjust solvent ratios for tissue-specific lipid recovery (e.g., muscle vs. plant tissues).
Q. What are the recommended storage conditions for this compound to ensure analytical reproducibility?
- Store at −20°C in airtight, amber vials to prevent oxidation.
- Dissolve in stable solvents like hexane or ethanol for long-term storage, avoiding aqueous solutions to mitigate hydrolysis .
- Pre-qualify batches via GC-MS to confirm purity (>98%) and absence of degradation peaks .
Advanced Research Questions
Q. How does the concentration of this compound impact detection sensitivity in metabolomic studies, and how can contradictions in data be resolved?
- Concentration-Dependent Effects : Increasing this compound levels enhance PLFA detection up to 16 nmol/g, beyond which signal suppression occurs due to column overload or ion competition in MS .
- Contradiction Mitigation :
- Perform dose-response optimization for each matrix (e.g., plasma vs. microbial cultures).
- Normalize data using secondary internal standards (e.g., adenosine monophosphate) for cross-platform validation .
Q. What advanced analytical strategies improve the quantification accuracy of this compound in non-targeted metabolomics?
- Dual Internal Standardization : Combine this compound (for GC-MS) with polar standards (e.g., AMP for LC-MS) to account for solvent polarity effects .
- Data Normalization : Apply VIP (Variable Importance in Projection) scores >0.7 to filter noise and retain statistically significant metabolites .
- Multi-Omics Integration : Correlate lipidomic data with transcriptomic profiles to contextualize this compound’s role in pathways like β-oxidation .
Q. How can researchers optimize experimental designs to investigate this compound’s metabolic interactions in model organisms?
- Stable Isotope Tracing : Use deuterated this compound to track incorporation into fatty acid elongation pathways.
- Time-Course Studies : Sample at multiple growth phases (e.g., lag, log, stationary) to capture dynamic metabolic shifts, as demonstrated in Streptomyces metabolomics .
- Knockout Models : Compare wild-type and fatty acid synthase (FAS)-deficient strains to elucidate this compound’s biosynthetic dependencies .
Q. What are the limitations of this compound as a normalization standard in heterogenous biological systems?
- Matrix Variability : Lipid recovery differs across tissues (e.g., adipose vs. liver), requiring matrix-matched calibration curves .
- Co-Elution Risks : In GC-MS, closely eluting compounds (e.g., C18:0 methyl esters) may necessitate tandem MS for resolution .
- Alternative Standards : For polar metabolites, complement with hydrophilic standards (e.g., methyl dodecanoate) to cover broader chemical diversity .
Methodological Troubleshooting
Q. How should discrepancies in this compound recovery rates between studies be addressed?
- Inter-Lab Validation : Share protocols for homogenization speed, solvent purity, and column type (e.g., DB-5 vs. HP-88) to identify variability sources .
- Blank Correction : Run solvent-only blanks to subtract background signals from contaminants .
- Meta-Analysis : Compare datasets across published studies (e.g., PLFA vs. total lipid analyses) to identify systemic biases .
Q. What statistical approaches are recommended for analyzing this compound-derived datasets in multi-group comparisons?
- Multivariate Analysis : Use PCA or PLS-DA to cluster samples and identify outliers.
- ANOVA with Post-Hoc Tests : Apply Tukey’s HSD for pairwise comparisons of lipid abundance across experimental groups .
- Machine Learning : Train random forest models to predict metabolic outcomes based on this compound-normalized lipid profiles .
Q. How can researchers validate the absence of this compound in control samples during isotopic labeling studies?
- High-Resolution MS : Employ Orbitrap or TOF detectors to distinguish this compound (m/z 312.53) from near-isobaric species .
- SILAC Controls : Spike heavy-isotope-labeled standards into controls to confirm no cross-talk with endogenous compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
